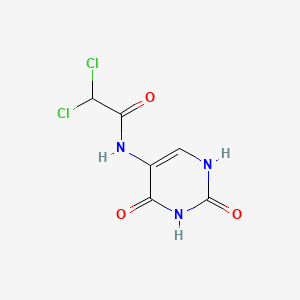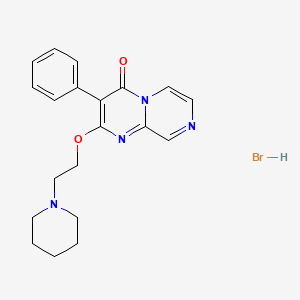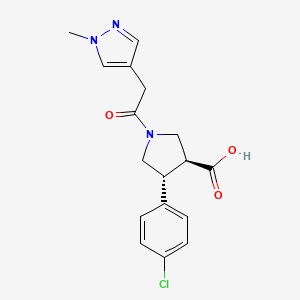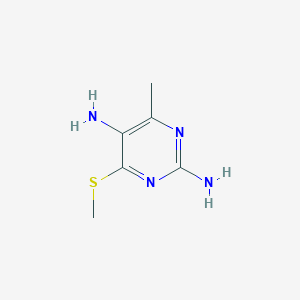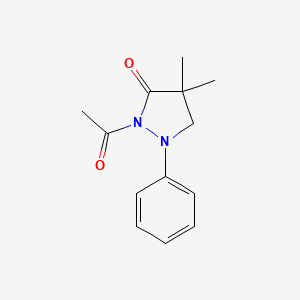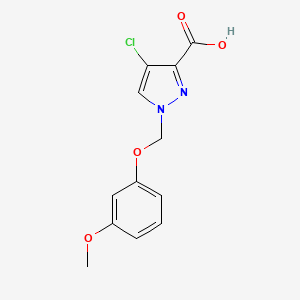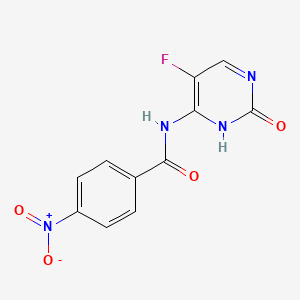
N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)-4-nitrobenzamide is a chemical compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a fluorinated pyrimidine ring and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)-4-nitrobenzamide typically involves the reaction of 5-fluorouracil with 4-nitrobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)-4-aminobenzamide, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)-4-nitrobenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The fluorinated pyrimidine ring can mimic natural nucleotides, allowing the compound to interfere with DNA and RNA synthesis. This can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapy. The nitrobenzamide moiety may also contribute to its biological activity by interacting with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known anticancer agent with a similar fluorinated pyrimidine structure.
4-Nitrobenzamide: A compound with a similar nitrobenzamide moiety but lacking the fluorinated pyrimidine ring.
Uniqueness
N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)-4-nitrobenzamide is unique due to the combination of the fluorinated pyrimidine ring and the nitrobenzamide moiety. This dual functionality provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
10357-10-5 |
|---|---|
Molecular Formula |
C11H7FN4O4 |
Molecular Weight |
278.20 g/mol |
IUPAC Name |
N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C11H7FN4O4/c12-8-5-13-11(18)15-9(8)14-10(17)6-1-3-7(4-2-6)16(19)20/h1-5H,(H2,13,14,15,17,18) |
InChI Key |
DQXRKOPRJSNSMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=NC(=O)N2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-3-((2S,3S)-5-Hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3,4,8-tetrahydropyrano[3,2-g]chromen-10-yl)hexanoic acid](/img/structure/B12922599.png)
![5-(5-[1-(2-Methylbenzoyl)piperidin-4-YL]-1,2,4-oxadiazol-3-YL)-2-(trifluoromethyl)pyridine](/img/structure/B12922603.png)
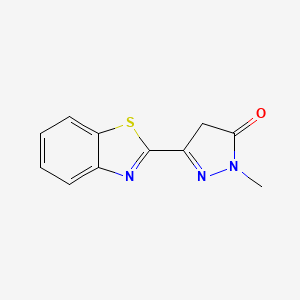
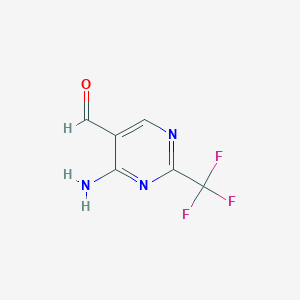

![4-Methyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12922627.png)
![4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide](/img/structure/B12922652.png)
